molecular formula C12H23NO2 B15047475 2-Amino-4-cyclooctylbutanoic acid

2-Amino-4-cyclooctylbutanoic acid

Cat. No.: B15047475
M. Wt: 213.32 g/mol
InChI Key: OBNMLTRRQGUOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-cyclooctylbutanoic acid is an organic compound with the molecular formula C12H23NO2 . This compound is characterized by the presence of an amino group attached to a butanoic acid backbone, with a cyclooctyl group as a substituent. It is a derivative of amino acids, which are essential building blocks of proteins and play a crucial role in various biochemical processes.

Chemical Reactions Analysis

2-Amino-4-cyclooctylbutanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclooctylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the cyclooctyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Amino-4-cyclooctylbutanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclooctyl group, which imparts distinct steric and hydrophobic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-4-cyclooctylbutanoic acid

InChI

InChI=1S/C12H23NO2/c13-11(12(14)15)9-8-10-6-4-2-1-3-5-7-10/h10-11H,1-9,13H2,(H,14,15)

InChI Key

OBNMLTRRQGUOEW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.